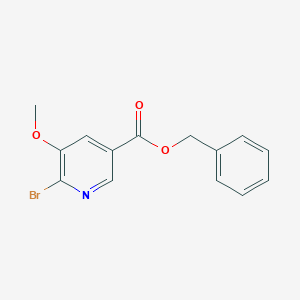

Benzyl 6-bromo-5-methoxypyridine-3-carboxylate

CAS No.: 1993479-27-8

Cat. No.: VC11678030

Molecular Formula: C14H12BrNO3

Molecular Weight: 322.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1993479-27-8 |

|---|---|

| Molecular Formula | C14H12BrNO3 |

| Molecular Weight | 322.15 g/mol |

| IUPAC Name | benzyl 6-bromo-5-methoxypyridine-3-carboxylate |

| Standard InChI | InChI=1S/C14H12BrNO3/c1-18-12-7-11(8-16-13(12)15)14(17)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

| Standard InChI Key | ZVAWZMXWFOHXIY-UHFFFAOYSA-N |

| SMILES | COC1=C(N=CC(=C1)C(=O)OCC2=CC=CC=C2)Br |

| Canonical SMILES | COC1=C(N=CC(=C1)C(=O)OCC2=CC=CC=C2)Br |

Introduction

Structural and Molecular Characteristics

The compound’s structure consists of a pyridine ring substituted at positions 3, 5, and 6 with a benzyl ester, methoxy group, and bromine atom, respectively. Key molecular features include:

Molecular Formula and Stereoelectronic Properties

The IUPAC name, benzyl 6-bromo-5-methoxypyridine-3-carboxylate, reflects its substitution pattern. The bromine atom at position 6 introduces steric bulk and electron-withdrawing effects, while the methoxy group at position 5 donates electron density via resonance. The benzyl ester at position 3 enhances lipophilicity, influencing solubility and reactivity.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 322.15 g/mol | |

| SMILES | COC1=C(N=CC(=C1)C(=O)OCC2=CC=CC=C2)Br | |

| InChI Key | ZVAWZMXWFOHXIY-UHFFFAOYSA-N |

Synthesis and Preparation

Esterification of 6-Bromo-5-Methoxypyridine-3-Carboxylic Acid

The primary synthetic route involves esterifying 6-bromo-5-methoxypyridine-3-carboxylic acid with benzyl alcohol under acidic or basic conditions. Sulfuric acid or pyridine catalysts are typically employed to accelerate the reaction.

Reaction Scheme:

Precursor Synthesis: 6-Bromo-5-Methoxypyridine Derivatives

The pyridine core is often functionalized prior to esterification. For example, 3-bromo-5-methoxypyridine (CAS 50720-12-2) is synthesized via nucleophilic substitution of 3,5-dibromopyridine with methoxide ions. A reported method uses sodium hydride in DMF at 90°C, yielding 73% product .

Table 2: Synthetic Conditions for Key Precursors

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in polar solvents like water but dissolves readily in organic solvents such as dichloromethane or ethyl acetate. Stability studies recommend storage in inert atmospheres to prevent hydrolysis of the ester moiety.

Spectroscopic Data

-

NMR: NMR (CDCl) reveals characteristic peaks for the methoxy group (~3.8 ppm), aromatic protons (6.5–8.3 ppm), and benzyl methylene (5.1 ppm) .

-

Mass Spectrometry: HRMS (ESI+) confirms the molecular ion at m/z 322.15.

Reactivity and Functionalization

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 6 is susceptible to substitution reactions. For instance, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could introduce aryl or alkyl groups, as demonstrated in analogous pyridine systems .

| Aspect | Recommendation | Source |

|---|---|---|

| Storage | Inert atmosphere, room temperature | |

| Handling | Avoid inhalation/contact |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume